1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two dimethoxyphenyl groups attached to a central thiourea moiety.
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline and 3,5-dimethoxyaniline with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions. The general reaction scheme is as follows:
- Dissolve 2,4-dimethoxyaniline and 3,5-dimethoxyaniline in an organic solvent.
- Add thiophosgene dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: It is explored for its use as a fungicide or herbicide, providing protection against various plant pathogens.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes such as tyrosine kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. In agriculture, the compound may interfere with the metabolic processes of fungi or weeds, leading to their inhibition or death.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3,5-dimethoxyphenyl)thiourea: Similar structure but with a phenyl group instead of a 2,4-dimethoxyphenyl group.
1-(2,4-Dimethoxyphenyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a 3,5-dimethoxyphenyl group.
The uniqueness of this compound lies in the presence of two dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-12-5-6-15(16(10-12)23-4)19-17(24)18-11-7-13(21-2)9-14(8-11)22-3/h5-10H,1-4H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYILAUNYERIUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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